2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-sulfobutanoic acid
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Overview
Description
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-sulfobutanoic acid is a complex organic compound that belongs to the class of pteridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-sulfobutanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity .
Chemical Reactions Analysis
Types of Reactions
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-sulfobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and alkyl halides. The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-sulfobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating certain diseases due to its biochemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-sulfobutanoic acid involves its interaction with specific molecular targets, such as enzymes. It may act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Aminopterin: An amino derivative of folic acid, known for its use as a chemotherapy agent.
Methotrexate: Another folic acid derivative, widely used in the treatment of cancer and autoimmune diseases.
Uniqueness
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-sulfobutanoic acid is unique due to its specific structural features and the presence of both pteridine and sulfonic acid groups.
Properties
CAS No. |
96193-19-0 |
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Molecular Formula |
C18H20N8O6S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-sulfobutanoic acid |
InChI |
InChI=1S/C18H20N8O6S/c19-14-13-15(26-18(20)25-14)22-8-11(23-13)7-21-10-3-1-9(2-4-10)16(27)24-12(17(28)29)5-6-33(30,31)32/h1-4,8,12,21H,5-7H2,(H,24,27)(H,28,29)(H,30,31,32)(H4,19,20,22,25,26) |
InChI Key |
ZLLDSRTXPHYVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCS(=O)(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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